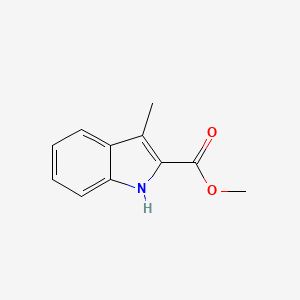

Methyl 3-methyl-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-8-5-3-4-6-9(8)12-10(7)11(13)14-2/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVZPYVEGDEHAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396486 | |

| Record name | Methyl 3-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104711-29-7 | |

| Record name | Methyl 3-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Indole 2 Carboxylate Formation and Functionalization

Detailed Cyclization Reaction Mechanisms

The formation of the indole-2-carboxylate (B1230498) core is often achieved through classical named reactions that involve intramolecular cyclization. The Fischer indole (B1671886) synthesis is a prominent and historic method for this purpose. mdpi.com

The process commences with the reaction of an arylhydrazine with a pyruvate (B1213749) derivative, such as 2-oxopropanoic acid, under acidic conditions. nih.gov For the synthesis of Methyl 3-methyl-1H-indole-2-carboxylate, the corresponding phenylhydrazine (B124118) would be reacted with methyl 2-oxobutanoate. The reaction proceeds through the formation of an arylhydrazone intermediate. This hydrazone then undergoes a crucial nih.govnih.gov-sigmatropic rearrangement, often facilitated by an acid catalyst like p-toluenesulfonic acid (p-TsOH), zinc chloride, or polyphosphoric acid (PPA). mdpi.comnih.gov This rearrangement leads to the formation of a new C-C bond. The subsequent steps involve the loss of ammonia (B1221849) and a rearomatization of the six-membered ring to yield the stable indole nucleus.

A notable variation utilizes β-nitroacrylates as precursors instead of α-ketoesters. mdpi.com In this approach, the arylhydrazine first undergoes a conjugate addition to the β-nitroacrylate, followed by elimination. The resulting intermediate then undergoes the acid-catalyzed indolization, demonstrating the versatility of the Fischer synthesis in accessing functionalized indole-2-carboxylates. mdpi.com

The general mechanism for the Fischer Indole Synthesis is outlined below:

Hydrazone Formation: Reaction of an arylhydrazine with a ketone or aldehyde (in this case, an α-ketoester like methyl 2-oxobutanoate).

Protonation: The hydrazone is protonated at the imine nitrogen.

Tautomerization: The protonated hydrazone tautomerizes to the enehydrazine form.

nih.govnih.gov-Sigmatropic Rearrangement: The enehydrazine undergoes a concerted pericyclic rearrangement to form a di-imine intermediate.

Rearomatization & Cyclization: The intermediate loses a proton to regain aromaticity in the benzene (B151609) ring, followed by nucleophilic attack from the amino group onto the imine carbon, forming the five-membered ring.

Elimination: The final step involves the elimination of an ammonia molecule from the cyclized intermediate, resulting in the formation of the indole ring.

C-H Activation and Directed Functionalization Mechanisms

Direct functionalization of the indole core via C-H activation has emerged as a powerful, atom-economical strategy. This approach avoids the need for pre-functionalized substrates, offering a more direct route to complex indole derivatives. Both palladium and rhodium catalysts have been extensively used for this purpose.

Palladium-catalyzed C-H activation is a versatile method for arylating indoles. acs.org The mechanism is often proposed to proceed via an electrophilic palladation of the electron-rich indole ring. mdpi.com For indole-2-carboxylates, the regioselectivity of this palladation (at C3, C4, C5, C6, or C7) is a critical aspect. The directing ability of the carboxylate group at the C2 position, along with the inherent reactivity of the indole nucleus, influences the site of functionalization. Studies on N-methylindole have shown that the reaction can be first order in both the indole and the catalyst, and zero order in the aryl halide, suggesting that the C-H activation step is rate-determining. acs.org A proposed mechanism involves an initial electrophilic attack of a Pd(II) species on the indole C3 position, which is the most nucleophilic site. This can be followed by a 1,2-migration of the palladium intermediate to the C2 position under certain conditions. acs.org However, direct C-H activation at other positions on the benzene ring portion of the indole is also possible, often guided by protecting groups or specific ligand environments on the metal catalyst.

Rhodium catalysts have been employed in the C-H activation of N-substituted indoles for the construction of complex scaffolds like spiroindoles. thieme-connect.com In these transformations, a directing group on the indole nitrogen, such as a carboxamide, guides the rhodium catalyst to a specific C-H bond (e.g., at the C7 position). The mechanism typically involves:

Coordination of the directing group to the rhodium center.

Oxidative addition of the targeted C-H bond to the metal, forming a rhodacycle intermediate.

Insertion of a coupling partner, such as a maleimide, into the Rh-C bond.

Reductive elimination to form the C-C bond and regenerate the active rhodium catalyst.

This directed approach provides excellent control over regioselectivity, enabling the functionalization of otherwise less reactive positions. thieme-connect.com

Table 1: Comparison of C-H Activation Mechanisms

| Feature | Palladium-Catalyzed Arylation | Rhodium-Catalyzed Annulation |

| Typical Position | C2 or C3 | C7 (with N-directing group) |

| Proposed Key Step | Electrophilic Palladation | Oxidative Addition into C-H bond |

| Intermediate | Organopalladium species | Rhodacycle |

| Directing Group | Not always required; inherent reactivity of indole often dictates selectivity. | Often required for high regioselectivity (e.g., N-carboxamide). |

| Typical Product | Arylated Indoles | Spiroindoles, Annulated systems |

Electrophilic Aromatic Substitution and Nucleophilic Pathways on the Indole Core

The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. The π-electrons are delocalized over the bicyclic system, but the highest electron density is found within the pyrrole (B145914) ring, specifically at the C3 position. researchgate.netresearchgate.net Consequently, electrophiles react preferentially at this site. For this compound, the C3 position is already substituted. Therefore, electrophilic attack would be directed to other available positions. The electron-withdrawing nature of the carboxylate group at C2 deactivates the pyrrole ring slightly, potentially making the benzene ring positions (C4, C5, C6, and C7) more competitive for substitution compared to an unsubstituted indole.

Common electrophilic substitution reactions on indoles include:

Vilsmeier-Haack Reaction: Formylation, typically at C3, using phosphoryl chloride and DMF. nih.gov

Mannich Reaction: Aminomethylation at C3 using formaldehyde (B43269) and a secondary amine. nih.gov

Acylation: Friedel-Crafts type acylation, which can occur at C3 or on the benzene ring depending on the catalyst and conditions. clockss.org

Nitration: Introduction of a nitro group, which can be regioselectively directed to the C3 position under non-acidic conditions. nih.gov

While the indole ring itself reacts with electrophiles, the indole N-H proton is slightly acidic and can be removed by a base. This generates an indolyl anion, which is a potent nucleophile. researchgate.net This nucleophilicity is typically expressed at the nitrogen atom, allowing for N-alkylation or N-acylation. mdpi.com However, the anionic charge is also delocalized, and reactions with certain electrophiles can occur at carbon, although N-functionalization is more common.

Nucleophilic substitution on the indole core is generally difficult unless the ring is activated by strong electron-withdrawing groups (e.g., a nitro group) or if a leaving group is present. semanticscholar.org For instance, 3-nitro-1-(phenylsulfonyl)indole can undergo nucleophilic addition of organolithium reagents at the C2 position. semanticscholar.org In the context of this compound, direct nucleophilic attack on the aromatic core is unlikely without such activation. Instead, the indole nucleus itself acts as the nucleophile in most of its reactions. nih.govresearchgate.net

Role of Catalysts in Regioselectivity and Reaction Control

Catalysts are fundamental in governing the outcome of reactions involving the indole core, particularly in controlling regioselectivity. The choice of metal, ligands, and additives can precisely dictate which position of the indole ring is functionalized.

In palladium-catalyzed C-H arylations, the regioselectivity between the C2 and C3 positions can be switched. While C3 is electronically preferred, the use of specific magnesium bases and ligands like IMes (1,3-bis-mesitylimidazolyl carbene) can favor C3 arylation, whereas other conditions can lead to C2 functionalization. acs.org This control is attributed to the specific nature of the active palladium species and the mechanism it follows, which can be tuned by the reaction environment. acs.org

Copper catalysts also play a significant role. For example, the Cu(II)-catalyzed annulation of indole-2-carboxylic acids with propargylic alcohols provides access to pentacyclic pyrano-indolones. researchgate.net In contrast, using a Brønsted acid like p-toluenesulfonic acid with the corresponding indole-2-carboxylate ester leads to a different dearomative ring expansion and spirocyclization. researchgate.net This highlights how the catalyst (Lewis acid vs. Brønsted acid) completely alters the reaction pathway and the final product structure.

Rhodium catalysis, as mentioned previously, provides a powerful tool for directed C-H functionalization. thieme-connect.com The use of a removable N-methoxycarboxamide directing group allows for selective C-H activation and annulation at the C7 position with maleimides. The choice of base, such as DABCO, was found to be crucial for the efficiency of this transformation. thieme-connect.com This catalytic system overrides the inherent C3 reactivity of the indole, demonstrating a high level of catalyst control.

Table 2: Catalyst Systems and their Regioselective Influence

| Catalyst System | Reaction Type | Position Functionalized | Key Mechanistic Feature |

| Pd(OAc)₂ / Ligand / Base | C-H Arylation | C2 or C3 | Tunable electrophilic palladation pathway |

| [Cp*RhCl₂]₂ / DABCO | C-H Annulation | C7 | Directing-group assisted rhodacycle formation |

| Cu(OTf)₂ | Annulation with Propargyl Alcohols | C2/C3 | Lewis acid-catalyzed cyclization pathway |

| p-TsOH | Reaction with Propargyl Alcohols | C2/C3 | Brønsted acid-catalyzed dearomative spirocyclization |

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of indole synthesis and functionalization. These studies provide detailed energetic landscapes of reaction pathways, helping to rationalize observed regioselectivities and reaction outcomes.

For the Fischer indole synthesis, computational studies can model the key nih.govnih.gov-sigmatropic rearrangement step, evaluating the transition state energies and the influence of acid catalysts on lowering this energy barrier. nih.gov

In the realm of C-H activation, DFT calculations can help distinguish between different potential mechanisms, such as concerted metalation-deprotonation versus electrophilic substitution pathways. By calculating the energies of intermediates and transition states for C-H activation at different positions of the indole ring, computational models can predict and explain the observed regioselectivity under various catalytic conditions. For example, calculations can reveal why a particular ligand set on a palladium catalyst favors C2 over C3 activation, or how a directing group orients the substrate for selective C7 activation by a rhodium catalyst.

DFT has also been used to investigate the regioselectivity of electrophilic substitution reactions. For the nitration of indoles, computational analysis of the complete reaction pathway can reveal the free energies of intermediates and transition states, explaining the strong preference for substitution at the C3 position. nih.gov Such studies can also model the role of solvents and additives in the reaction mechanism. While specific computational studies focusing solely on this compound are not extensively documented, the principles derived from studies on related indole derivatives are directly applicable and provide a robust framework for understanding its reactivity.

Chemical Transformations and Derivatization Strategies of Methyl 3 Methyl 1h Indole 2 Carboxylate

Functional Group Interconversions of the Ester Moiety

The ester group at the C-2 position of methyl 3-methyl-1H-indole-2-carboxylate is a key handle for a variety of functional group interconversions, enabling the synthesis of other important indole (B1671886) derivatives such as carboxylic acids, alcohols, and amides.

Hydrolysis (Saponification):

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-methyl-1H-indole-2-carboxylic acid, is a fundamental transformation. This is typically achieved through saponification, which involves heating the ester with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent system like aqueous methanol (B129727) or ethanol. researchgate.net The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt yields the carboxylic acid. While standard saponification methods are common, they can sometimes lead to concurrent N-deacylation in more complex N-acyl indole derivatives. portlandpress.com Milder, non-aqueous methods, such as using trimethyltin (B158744) hydroxide, have been developed for the selective hydrolysis of methyl esters in sensitive substrates. portlandpress.com

Reduction to Alcohol:

The ester moiety can be reduced to a primary alcohol, (3-methyl-1H-indol-2-yl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether are typically required for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. It is important to note that with some indole-3-carboxylates, LiAlH₄ can lead to the reduction of the ester to a methyl group instead of the desired alcohol. researchgate.net

Amidation:

The conversion of the methyl ester to an amide, 3-methyl-1H-indole-2-carboxamide, can be achieved through several methods. One common approach is the direct reaction of the ester with an amine, although this often requires high temperatures and may not be efficient for less reactive amines. A more versatile method involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a suitable coupling agent. Alternatively, direct amidation of the carboxylic acid can be facilitated by reagents like trimethylaluminium. acs.org The synthesis of indole-2-carboxamides is of significant interest as this functional group is present in many biologically active molecules. nih.gov

Table 1: Functional Group Interconversions of the Ester Moiety

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | NaOH or KOH, aq. MeOH or EtOH, heat | 3-methyl-1H-indole-2-carboxylic acid |

| Reduction | LiAlH₄, THF or Et₂O | (3-methyl-1H-indol-2-yl)methanol |

| Amidation | 1. NaOH, H₂O/MeOH 2. Amine, coupling agent | 3-methyl-1H-indole-2-carboxamide |

Substitution Reactions on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents. In this compound, the C-3 position, which is typically the most nucleophilic site in indoles, is blocked by a methyl group. The ester group at C-2 is electron-withdrawing, which deactivates the pyrrole (B145914) ring to some extent. Consequently, electrophilic substitution is expected to occur on the benzene (B151609) ring, primarily at the C-5 and C-7 positions.

Halogenation:

Halogenation of the indole ring can be achieved using various reagents. For instance, bromination can be carried out with bromine in a suitable solvent. The regioselectivity of halogenation on the indole nucleus can be influenced by the reaction conditions and the substituents present on the ring.

Nitration:

Nitration of the indole ring introduces a nitro group, which is a versatile functional group for further transformations. Nitrating agents, such as a mixture of nitric acid and sulfuric acid, are commonly used. For indole-2-carboxylates, nitration often occurs at the 5- or 6-position of the benzene ring. For example, the nitration of methyl 1-acetylindoline-2-carboxylate followed by dehydrogenation has been used to synthesize methyl 5-nitroindole-2-carboxylate and methyl 6-nitroindole-2-carboxylate. google.com

Regioselective Functionalization at Indole Positions (e.g., C-3)

While the C-3 position in the parent compound is substituted with a methyl group, this site remains a focal point for regioselective functionalization. The methyl group itself can be a site for further reactions, or its presence can direct reactions to other positions.

The protons of the C-3 methyl group are weakly acidic and can be deprotonated by a strong base to form an anion. This anion can then react with various electrophiles, allowing for the elongation of the side chain at the C-3 position. This strategy is a powerful tool for the synthesis of more complex indole derivatives.

In cases where direct substitution on the pyrrole ring is desired, reactions like the Vilsmeier-Haack and Mannich reactions are often employed, although the substitution pattern will be influenced by the existing groups.

Vilsmeier-Haack Reaction: This reaction typically introduces a formyl group at the C-3 position of indoles. However, with the C-3 position blocked, the reaction may occur at other positions or on the nitrogen atom, depending on the reaction conditions. The Vilsmeier-Haack reagent is a chloromethyliminium salt, which is a relatively weak electrophile, and the reaction generally works well with electron-rich aromatic compounds. google.com

Mannich Reaction: The Mannich reaction is an aminoalkylation reaction that introduces an aminomethyl group, typically at the C-3 position of indoles. With a substituent at C-3, the reaction may be directed to the C-2 position if it is unsubstituted, or to the nitrogen atom. The Mannich reaction involves the condensation of an amine, an aldehyde (usually formaldehyde), and an active hydrogen-containing compound. nih.gov

Alkylation and Acylation Reactions of Indole-2-carboxylates

Alkylation and acylation of the indole nitrogen (N-1 position) are common strategies to introduce further diversity into the indole scaffold. These reactions typically proceed by deprotonation of the N-H with a base, followed by reaction with an alkylating or acylating agent.

N-Alkylation:

N-alkylation of indole-2-carboxylates can be achieved using a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkyl halide. nih.gov Other bases like potassium hydroxide have also been used. mdpi.com Palladium-catalyzed N-allylation of indole-2-carboxylates has also been reported, offering a stereoselective route to N-alkylated indoles. acs.org

N-Acylation:

N-acylation can be accomplished using acyl chlorides or acid anhydrides in the presence of a base. acs.org Direct N-acylation of indoles with carboxylic acids has also been achieved using boric acid as a catalyst. google.com

Friedel-Crafts Acylation:

While N-acylation is common, Friedel-Crafts acylation on the indole ring of indole-2-carboxylates can also occur. The regioselectivity of this reaction is highly dependent on the Lewis acid catalyst and reaction conditions. With strong Lewis acids like AlCl₃, acylation can occur at the C-3 position (if unsubstituted) or on the benzene ring at the C-5 and C-7 positions. nih.govacs.org For this compound, with the C-3 position blocked, Friedel-Crafts acylation would be expected to occur on the benzene ring.

Table 2: Alkylation and Acylation Reactions

| Reaction Type | Reagents and Conditions | Position of Functionalization |

|---|---|---|

| N-Alkylation | NaH, Alkyl halide, DMF or THF | N-1 |

| N-Acylation | Acyl chloride or anhydride, Base | N-1 |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | C-5 and/or C-7 |

Oxidation and Reduction Chemistry of the Indole Framework

The indole nucleus can undergo both oxidation and reduction reactions, leading to the formation of important heterocyclic structures like oxindoles and indolines, respectively.

Oxidation to Oxindoles:

The oxidation of indoles to oxindoles is a significant transformation in organic synthesis. Due to the electron-rich nature of the indole ring, it is susceptible to oxidation. wikipedia.org Various oxidizing agents can be employed for this purpose. For instance, simple oxidants like N-bromosuccinimide can selectively oxidize indole to oxindole. wikipedia.org Enzymatic oxidation, for example using chloroperoxidase and H₂O₂, has also been shown to convert indole to oxindole. portlandpress.comnih.gov The presence of a methyl group at the C-3 position, as in the target molecule, would lead to the formation of a 3-methyl-oxindole derivative.

Reduction to Indolines:

The pyrrole ring of the indole nucleus can be selectively reduced to form an indoline (B122111) (2,3-dihydroindole). This transformation is typically achieved through catalytic hydrogenation using catalysts such as platinum or palladium on carbon, often under acidic conditions to facilitate the reaction. nih.gov Chemical reducing agents like zinc dust in phosphoric acid or borane (B79455) complexes in the presence of trifluoroacetic acid have also been effectively used for the reduction of indoles to indolines. google.comresearchgate.net The reduction of this compound would yield the corresponding methyl 3-methylindoline-2-carboxylate. Indolines are important synthetic intermediates and are present in many biologically active compounds.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of Methyl 3-methyl-1H-indole-2-carboxylate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the four protons on the benzene (B151609) ring, the protons of the C3-methyl group, and the protons of the ester's methyl group. The anticipated chemical shifts (δ) are influenced by the electron-withdrawing ester group and the electron-donating effects of the indole nitrogen and C3-methyl group.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would feature signals for the ester carbonyl carbon, the carbons of the indole ring system (both quaternary and protonated), and the two methyl group carbons. The chemical shifts provide critical information about the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted values based on standard chemical shift ranges and data from analogous indole structures.

| ¹H NMR Data (in CDCl₃, predicted) | ¹³C NMR Data (in CDCl₃, predicted) |

| Assignment | δ (ppm) |

| N-H | ~8.1-8.5 |

| H-4 | ~7.6-7.7 |

| H-7 | ~7.3-7.4 |

| H-5 | ~7.1-7.2 |

| H-6 | ~7.1-7.2 |

| O-CH₃ | ~3.9 |

| C3-CH₃ | ~2.5 |

To unambiguously assign all proton and carbon signals and confirm connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations among the aromatic protons (H-4, H-5, H-6, H-7), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would definitively link the signals of H-4, H-5, H-6, and H-7 to their respective carbon atoms (C-4, C-5, C-6, C-7) and connect the proton signals of the two methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons and piecing the molecular fragments together. For instance, correlations would be expected from the C3-CH₃ protons to the C-2, C-3, and C-3a carbons, and from the O-CH₃ protons to the ester carbonyl carbon, confirming the core structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display several key absorption bands. A prominent, sharp band corresponding to the N-H stretching vibration of the indole ring would be visible. Another strong, sharp absorption would arise from the C=O (carbonyl) stretching of the ester group. Aromatic C-H stretching bands and C=C stretching bands from the indole ring, as well as C-H stretching from the methyl groups, would also be present. The region from 1300 to 1000 cm⁻¹ would contain characteristic C-O stretching bands of the ester.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring vibrations often produce strong signals in Raman spectra, making it a useful tool for analyzing the indole core.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Indole N-H | ~3400 | Medium, Sharp |

| C-H Stretch | Aromatic | 3000-3100 | Medium |

| C-H Stretch | Aliphatic (CH₃) | 2850-3000 | Medium-Weak |

| C=O Stretch | Ester | ~1700-1720 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Variable |

| C-O Stretch | Ester | 1100-1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁NO₂), the calculated exact mass is 189.07898 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby validating the molecular formula.

In electron ionization (EI) mass spectrometry, the compound would produce a molecular ion peak (M⁺) at m/z = 189. Subsequent fragmentation provides structural information. Plausible fragmentation pathways include the loss of the methoxy (B1213986) radical (•OCH₃) to give a fragment at m/z = 158, or the loss of the entire carbomethoxy group (•COOCH₃) to yield a fragment at m/z = 130. These fragmentation patterns are diagnostic for the presence of the methyl ester functionality. Softer ionization techniques like electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z = 190. google.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can elucidate exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the indole N-H group. While specific crystallographic data for this compound is not widely published, the use of powder X-ray diffraction (PXRD) has been noted for characterizing related compounds, which is essential for identifying different crystalline forms (polymorphs). google.com

Chromatographic and Other Analytical Purity Assessment Methods

The purity of a sample of this compound is critical for its use in further applications. Chromatographic methods are the primary tools for assessing purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of non-volatile organic compounds. A sample is analyzed using a suitable column and mobile phase, and the purity is calculated from the relative area of the main peak in the chromatogram.

Gas Chromatography (GC): For compounds with sufficient volatility and thermal stability, GC can also be used for purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. googleapis.com It is invaluable for confirming the identity of the main peak and identifying any impurities present in the sample.

Computational Chemistry and Theoretical Studies of Methyl 3 Methyl 1h Indole 2 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure of molecules. DFT methods, particularly using hybrid functionals like B3LYP, have been successfully applied to investigate the properties of various indole (B1671886) derivatives. These calculations provide a balance between accuracy and computational cost, making them suitable for molecules of this size.

Geometric Optimization and Energy Landscape Analysis

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as the global minimum on the potential energy surface. For Methyl 3-methyl-1H-indole-2-carboxylate, geometric optimization would be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately account for electron correlation and polarization effects.

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest electronic energy. For this compound, key structural parameters of interest include the planarity of the indole ring, the orientation of the methyl group at the 3-position, and the conformation of the methyl carboxylate group at the 2-position.

An energy landscape analysis would involve exploring different possible conformations, particularly concerning the rotation around the C2-C(O)O and O-CH3 single bonds of the ester group. By calculating the relative energies of these different conformers, the most stable orientation can be identified. The results of such an analysis would typically be presented in a table of optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.385 | C7a-N1-C2 | 108.5 |

| C2-C3 | 1.378 | N1-C2-C3 | 110.2 |

| C3-C3a | 1.435 | C2-C3-C3a | 107.8 |

| C3-C(CH3) | 1.510 | C3a-C3-C(CH3) | 128.1 |

| C2-C(O)O | 1.489 | N1-C2-C(O)O | 120.5 |

| C=O | 1.215 | C2-C(O)-O | 125.3 |

| O-CH3 | 1.350 | C(O)-O-CH3 | 115.8 |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar structures.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, DFT calculations would be used to determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would likely be distributed over the carboxylate group and the fused ring system, indicating these as potential sites for nucleophilic and electrophilic attack, respectively. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap | 5.15 |

Note: The data in this table is hypothetical and intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red) would indicate areas of high electron density, which are susceptible to electrophilic attack. These would be expected around the oxygen atoms of the carboxylate group. Conversely, regions of positive electrostatic potential (typically colored blue) highlight electron-deficient areas that are prone to nucleophilic attack, such as the hydrogen atom attached to the indole nitrogen. The green areas represent regions of neutral potential.

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies, primarily through DFT, provide a detailed understanding of the electronic structure and bonding characteristics of this compound. Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.

NBO analysis would reveal significant delocalization of the nitrogen lone pair electrons into the aromatic system, contributing to the stability of the indole ring. It would also quantify the hyperconjugative interactions between the methyl groups and the indole ring, as well as the electronic interactions involving the carboxylate substituent. These studies confirm the intramolecular charge transfer and bioactivity of similar indole molecules.

Topological Analyses (e.g., LOL, RDG, ELF) for Electron Density Distribution

Topological analyses of the electron density, such as the Electron Localization Function (ELF), the Localization of Orbital Locator (LOL), and the Reduced Density Gradient (RDG), offer deeper insights into the nature of chemical bonds and non-covalent interactions.

ELF and LOL analyses provide a visual representation of electron localization in the molecule. For this compound, these analyses would clearly distinguish the core, bonding, and lone pair electrons, providing a detailed picture of the covalent bonding framework.

The RDG analysis is particularly useful for identifying and characterizing non-covalent interactions, such as van der Waals forces and hydrogen bonds, by plotting the reduced density gradient against the electron density. This would be valuable for understanding how molecules of this compound might interact with each other in a condensed phase or with a biological target.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques to study the three-dimensional structures and interactions of molecules. For this compound, molecular modeling can be used to perform a more exhaustive conformational analysis than DFT alone, especially for larger and more flexible molecules.

By systematically rotating the rotatable bonds, particularly in the methyl carboxylate side chain, a potential energy surface can be generated. This allows for the identification of all low-energy conformers and the energy barriers between them.

Furthermore, molecular modeling can be employed to study intermolecular interactions. For instance, docking simulations could predict how this compound might bind to the active site of a protein, providing insights into its potential pharmacological activity. These studies are crucial for understanding the molecule's behavior in a biological environment.

Methyl 3 Methyl 1h Indole 2 Carboxylate As a Versatile Synthetic Building Block in Chemical Research

Intermediate in Complex Heterocyclic Compound Synthesis

Methyl 3-methyl-1H-indole-2-carboxylate has been utilized as a key intermediate in the synthesis of complex, multi-ring heterocyclic systems. Its structure is well-suited for sequential reactions that build additional rings onto the indole (B1671886) core.

A notable application is its role in the preparation of bicyclic nitrogen-containing aromatic heterocyclic amide compounds. In a documented synthetic route, this compound is first subjected to bromination. Specifically, the reaction involves treating the indole with N-bromosuccinimide (NBS) in the presence of trifluoroacetic acid and tetrahydrofuran (B95107) (THF) to yield Methyl 4-bromo-3-methyl-1H-indole-2-carboxylate. This brominated intermediate is a crucial stepping stone for subsequent cross-coupling reactions or further functionalization, leading to the assembly of elaborate heterocyclic structures with potential applications in medicinal chemistry. google.com

Table 1: Synthesis of Methyl 4-bromo-3-methyl-1H-indole-2-carboxylate

| Reactant | Reagent | Solvent | Product |

|---|

Scaffold for the Development of Diverse Chemical Libraries

The indole ring system is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This compound provides a robust and adaptable framework for the development of diverse chemical libraries aimed at discovering new therapeutic agents. Its ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, while the indole nitrogen and aromatic ring can undergo various substitutions.

This compound serves as a foundational building block for creating libraries of molecules with potential biological activity. For instance, it is a precursor in the synthesis of compounds designed as small molecule allosteric modulators for treating a range of diseases. googleapis.com The synthesis of the core scaffold, this compound, can be accomplished through methods such as the Fischer indole synthesis, reacting phenylhydrazine (B124118) with methyl 2-methylacetoacetate. googleapis.com This core can then be elaborated through various chemical reactions to generate a multitude of derivatives for screening. While the broader class of methyl indole-2-carboxylates is widely used for creating functionally diverse compounds for potential biological screening, specific library development from the 3-methyl substituted version follows a similar strategic principle. nih.gov

Application in Cascade and Multicomponent Reaction Sequences

Strategic Design of Indole Analogues through Chemical Modification

The strategic chemical modification of this compound allows for the rational design of a wide array of indole analogues. The primary sites for modification are the ester at C2, the methyl group at C3, the indole nitrogen at position 1, and the benzene (B151609) ring.

The ester functional group is a versatile handle for modification. It can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to produce a library of amides. Alternatively, the ester can be reduced to the corresponding alcohol, opening up further synthetic possibilities.

The indole nitrogen can be alkylated or acylated to introduce different substituents, which can influence the molecule's electronic properties and biological activity. Furthermore, electrophilic aromatic substitution reactions, such as the bromination described previously, can functionalize the benzene portion of the indole ring, providing another avenue for structural diversification. google.com This multi-faceted reactivity makes this compound a valuable platform for systematically modifying the indole core to explore structure-activity relationships in drug discovery programs. googleapis.com

Q & A

Q. What are the recommended safety protocols for handling Methyl 3-methyl-1H-indole-2-carboxylate in laboratory settings?

this compound requires stringent safety measures due to its potential hazards:

- Protective Equipment : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .

- Waste Management : Segregate chemical waste and dispose via certified hazardous waste handlers to mitigate environmental risks .

- Contamination Control : Use filter-tipped pipettes and dedicated labware to avoid cross-contamination during synthesis or analysis .

Q. How can researchers optimize the synthesis of this compound?

A common method involves condensation reactions under reflux conditions:

- Reagents : Combine 3-formyl-1H-indole-2-carboxylate derivatives with nucleophiles (e.g., thiazolones) in acetic acid with sodium acetate as a catalyst .

- Reaction Monitoring : Track progress via TLC or HPLC. Typical yields range from 60–80% after recrystallization (DMF/acetic acid) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Confirm purity via NMR and mass spectrometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR confirm regiochemistry and methyl/ester group positions. For example, the methyl group at C3 appears as a singlet (~δ 2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 204.10 for CHNO) .

- IR : Look for ester C=O stretching (~1700 cm) and indole N-H (~3400 cm) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Software Tools : Use SHELXL for small-molecule refinement. Input diffraction data (Cu-Kα radiation, λ = 1.54178 Å) and refine anisotropic displacement parameters .

- Case Study : In a crystal structure analysis, the compound crystallized in a monoclinic system (space group P2/c), with bond angles confirming the planar indole core and ester group orientation .

- Data Contradictions : Discrepancies in torsion angles may arise from different software (e.g., SHELX vs. OLEX2). Cross-validate using R-factor convergence (< 5%) and residual electron density maps .

Q. How do reaction conditions influence regioselectivity in derivatizing this compound?

- Electrophilic Substitution : The methyl group at C3 directs electrophiles to C5/C7 positions. For example, nitration (HNO/HSO) yields C5-nitro derivatives predominantly .

- Nucleophilic Attack : The ester group at C2 can undergo hydrolysis (NaOH/EtOH) to carboxylic acid, enabling peptide coupling or metal coordination .

- Thermodynamic vs. Kinetic Control : Prolonged reflux in acetic acid favors thermodynamically stable products (e.g., transesterification byproducts at >100°C) .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2). The indole scaffold shows affinity for hydrophobic pockets (ΔG ~ -8.5 kcal/mol) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC values. Electron-withdrawing groups at C5 enhance activity against S. aureus .

- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP ~2.5) but poor blood-brain barrier penetration due to the polar ester group .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.